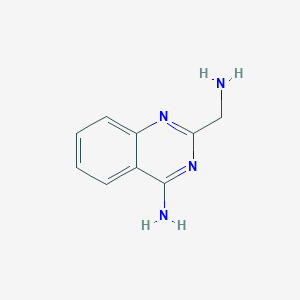

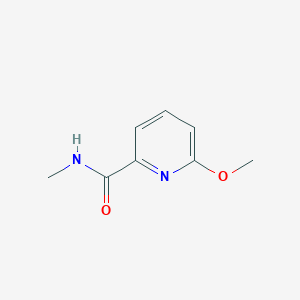

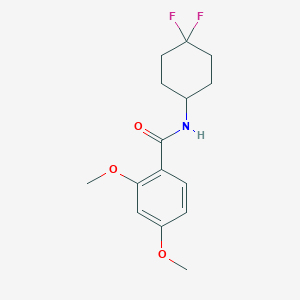

![molecular formula C19H17N3O4S B2805118 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide CAS No. 886918-13-4](/img/structure/B2805118.png)

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide” is a complex organic molecule that contains several functional groups including a benzodioxin ring, an oxadiazol ring, and a sulfanylbenzamide group . It is part of a class of compounds that combine sulfonamide and benzodioxane fragments .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride in aqueous alkaline media to yield a sulfonamide intermediate. This intermediate is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of a base like lithium hydride (LiH) to yield the final product .Molecular Structure Analysis

The molecular structure of the compound can be determined by various spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at specific chemical shifts in the NMR spectra can confirm the presence of the benzodioxin, oxadiazol, and sulfanylbenzamide groups .Chemical Reactions Analysis

The compound, being a sulfonamide derivative, may exhibit a range of biological activities. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections . The compound may also undergo various chemical reactions typical of sulfonamides, benzodioxanes, and oxadiazoles.Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

- Synthesis and Biological Screening : A study conducted by Abbasi et al. (2017) focused on synthesizing new sulfonamides bearing a 1,4-benzodioxin ring. These compounds, including derivatives of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide, exhibited promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Additionally, some of these compounds showed significant inhibition against the lipoxygenase enzyme, suggesting potential anti-inflammatory properties (Abbasi et al., 2017).

- Antimicrobial Activity : Another research by Abbasi et al. (2016) synthesized similar compounds, which were tested for antibacterial activity. The study demonstrated that most of these compounds have potent therapeutic potential against various bacterial strains, highlighting their antimicrobial efficacy (Abbasi et al., 2016).

Antiproliferative and Anti-inflammatory Agents

- Anti-inflammatory and Anti-proliferative Activities : A research by Rapolu et al. (2013) synthesized a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, which were evaluated for their anti-inflammatory and anti-proliferative activities. The study found that some compounds, including those related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide, showed significant activity against the proliferation of human cancer cell lines and inflammation of rat paw edema (Rapolu et al., 2013).

Bacterial Biofilm Inhibition and Cytotoxicity

- Synthesis and Biofilm Inhibitory Action : A 2020 study by Abbasi et al. explored the biofilm inhibitory action of synthesized molecules against Escherichia coli and Bacillus subtilis. The results suggested that certain synthesized molecules, possibly including derivatives of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide, exhibited suitable inhibitory action against bacterial biofilms. The study also assessed the cytotoxicity of these molecules (Abbasi et al., 2020).

Mechanism of Action

Future Directions

The compound could be further studied for its potential biological activities. Given the known properties of sulfonamides and benzodioxanes, it could be investigated for potential applications in the treatment of various diseases . Additionally, modifications of the compound could be explored to enhance its properties or develop new functionalities.

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-2-27-16-6-4-3-5-13(16)17(23)20-19-22-21-18(26-19)12-7-8-14-15(11-12)25-10-9-24-14/h3-8,11H,2,9-10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBZEOVWWKAIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

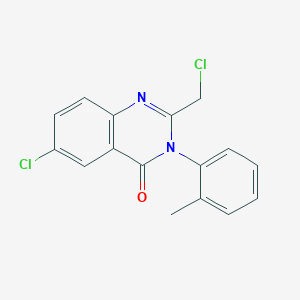

![N-cyclohexyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2805036.png)

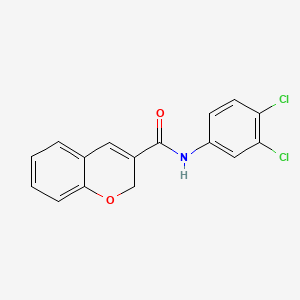

![4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline](/img/structure/B2805037.png)

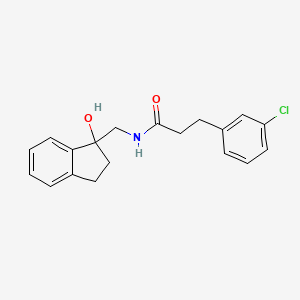

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)